REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:11]=[CH:10][S:9][CH:8]=2)[S:4][C:3]=1[C:12]([NH2:14])=[O:13].C[Si]([N:19]=[C:20]=[O:21])(C)C>>[NH2:19][C:20]([NH:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:11]=[CH:10][S:9][CH:8]=2)[S:4][C:3]=1[C:12]([NH2:14])=[O:13])=[O:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(SC(=C1)C1=CSC=C1)C(=O)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC(=O)NC1=C(SC(=C1)C1=CSC=C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |